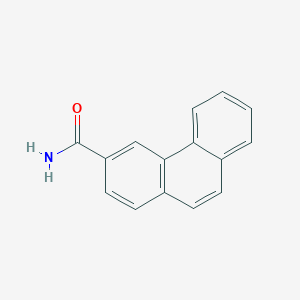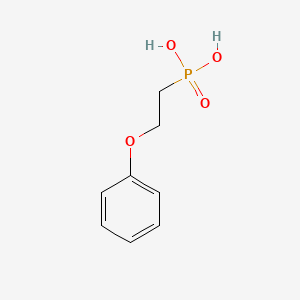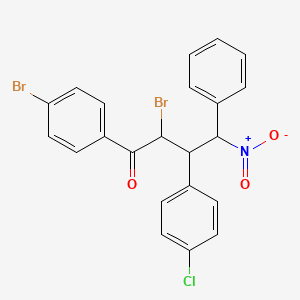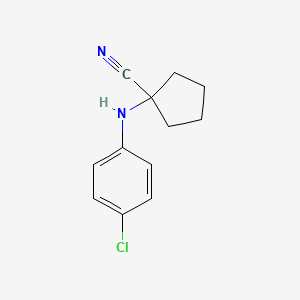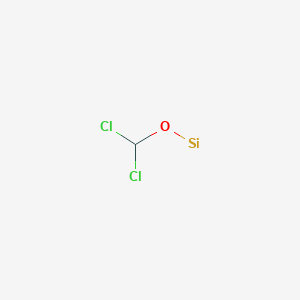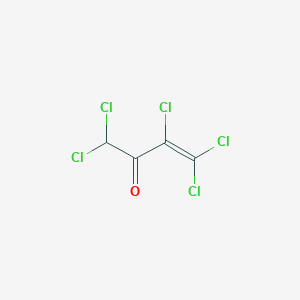
1-Methoxy-3-methylhexa-1,3-dien-5-yne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methoxy-3-methylhexa-1,3-dien-5-yne is an organic compound with the molecular formula C8H10O It is a derivative of hexadiene and features both an alkyne and an ether functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methoxy-3-methylhexa-1,3-dien-5-yne typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the alkylation of a methoxy-substituted diene with a suitable alkyne precursor. The reaction conditions often include the use of a strong base, such as sodium hydride, to deprotonate the alkyne and facilitate the nucleophilic attack on the diene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This might include the use of continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-Methoxy-3-methylhexa-1,3-dien-5-yne can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the alkyne group.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) can be used for substitution reactions.
Major Products Formed
Oxidation: Epoxides, ketones, or carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-Methoxy-3-methylhexa-1,3-dien-5-yne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-Methoxy-3-methylhexa-1,3-dien-5-yne involves its interaction with various molecular targets. The alkyne group can participate in cycloaddition reactions, forming cyclic intermediates that can further react to produce biologically active compounds. The methoxy group can influence the compound’s reactivity and interaction with enzymes or receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methoxy-3-methylhexa-1,3-dien-5-yne: Similar in structure but with different substituents.
2,3-Dimethylhexa-1,3-dien-5-yne: Another derivative with additional methyl groups.
1-Methoxycyclohexa-1,3-dien-5-yne: A cyclic analog with similar functional groups.
Uniqueness
This compound is unique due to its combination of an alkyne and an ether group within the same molecule. This structural feature allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
5390-69-2 |
|---|---|
Molekularformel |
C8H10O |
Molekulargewicht |
122.16 g/mol |
IUPAC-Name |
1-methoxy-3-methylhexa-1,3-dien-5-yne |
InChI |
InChI=1S/C8H10O/c1-4-5-8(2)6-7-9-3/h1,5-7H,2-3H3 |
InChI-Schlüssel |
IFJWQTDGWHARGS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CC#C)C=COC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3-Bis[2-(3,4-dimethoxyphenyl)ethyl]urea](/img/structure/B14724604.png)
![N-[(Z)-N'-carbamoylcarbamimidoyl]prop-2-enamide;hydrochloride](/img/structure/B14724609.png)


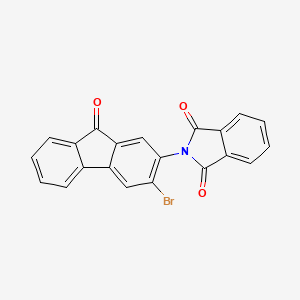
![N-[3-methoxy-4-[[4-(2-phenylethynyl)phenyl]methylideneamino]phenyl]benzamide](/img/structure/B14724631.png)

